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molecular formula C6H14ClNO B8516605 2-[(3-Chloro-propyl)-methyl-amino]-ethanol

2-[(3-Chloro-propyl)-methyl-amino]-ethanol

Cat. No. B8516605
M. Wt: 151.63 g/mol
InChI Key: DTIOMUWLCSNKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456164B2

Procedure details

2-(Methylamino)-ethanol (1.0 g, 13.3 mmol), acetone (20 ml, 20 vol), 5M NaOH solution (3.19 ml, 1.2 eq.) and 1-bromo-3-chloropropane (6.28 g, 39.9 mmol, 3 eq.) were reacted together according to general procedure A to give the title compound (1.14 g, 55%) as a colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.19 mL
Type
reactant
Reaction Step One
Quantity
6.28 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][OH:5].[OH-].[Na+].Br[CH2:9][CH2:10][CH2:11][Cl:12]>CC(C)=O>[Cl:12][CH2:11][CH2:10][CH2:9][N:2]([CH3:1])[CH2:3][CH2:4][OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CNCCO
Name
Quantity
3.19 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.28 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCN(CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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